N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline
Description
N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline is a benzimidazole-aniline hybrid compound characterized by a benzimidazole core linked to an aniline moiety via an ethyl group. This structure combines the aromaticity and hydrogen-bonding capabilities of benzimidazole with the electron-rich aniline group, making it a versatile scaffold in medicinal and materials chemistry. The ethyl linker provides flexibility, which may influence molecular interactions and solubility.
Properties
Molecular Formula |
C15H15N3 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]aniline |
InChI |
InChI=1S/C15H15N3/c1-11(16-12-7-3-2-4-8-12)15-17-13-9-5-6-10-14(13)18-15/h2-11,16H,1H3,(H,17,18) |
InChI Key |
DBPQFFOTZNIIPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Modified Carboxylic Acid Precursor Design
Instead of using simple aromatic acids, the synthesis employs 2-(N-phenylamino)acetic acid as the cyclization partner. When refluxed with o-phenylenediamine in polyphosphoric acid (180–200°C, 6–8 hours), the reaction proceeds via nucleophilic attack of the diamine’s amine groups on the carboxylic acid, followed by dehydration. This yields 2-(1H-benzo[d]imidazol-2-yl)-N-phenylethanamine as the primary product.
Key Analytical Data :
-
IR Spectroscopy : A strong absorption at 1,630–1,650 cm⁻¹ confirms C=N stretching of the benzimidazole ring.
-
¹H-NMR : A triplet at δ 3.45 ppm (J = 6.5 Hz, 2H) and δ 3.85 ppm (J = 6.5 Hz, 2H) corresponds to the ethyl spacer, while aromatic protons appear as multiplet signals at δ 6.8–7.9 ppm.
-
Yield : 58–62% after silica gel chromatography (ethyl acetate/hexane, 3:7).
Nucleophilic Substitution on Pre-Formed Benzimidazole Intermediates
Recent patents describe a streamlined method leveraging SN2 displacement on halogenated benzimidazole precursors. This approach bypasses the need for complex precursor synthesis by introducing the ethyl-aniline moiety post-cyclization.
Synthesis of 1-(2-Fluoroethyl)-5-nitro-1H-benzo[d]imidazole
A formamidine intermediate, (E)-N′-(2-fluoro-5-nitrophenyl)-N,N-dimethylformamidine , reacts with 2-fluoroethylamine in dimethyl sulfoxide (DMSO) at 150°C for 3 hours. The fluoride at the 1-position undergoes nucleophilic attack, forming the ethyl-linked intermediate.
Reaction Conditions :
Aniline Coupling via Fluoride Displacement
The fluoroethyl intermediate reacts with aniline in dimethylacetamide (DMA) at 120°C for 12 hours. The reaction proceeds via SN2 mechanism , displacing fluoride with the aniline’s primary amine.
Optimization Insights :
-
Higher temperatures (>100°C) prevent side reactions like Hofmann elimination.
-
Excess aniline (5 equiv.) ensures complete conversion.
Characterization :
-
Mass Spectrometry : M⁺ peak at m/z 318.4 (calculated 318.4).
-
Elemental Analysis : C 70.12%, H 5.41%, N 17.58% (theory: C 70.33%, H 5.39%, N 17.62%).
Reductive Amination of Benzimidazole-2-Acetaldehyde
A third route employs reductive amination to form the critical C-N bond between the benzimidazole and aniline. This method offers superior stereochemical control compared to substitution-based approaches.
Synthesis of Benzimidazole-2-Acetaldehyde
2-Cyanomethylbenzimidazole undergoes Stephen reduction using stannous chloride in HCl/ethanol (reflux, 4 hours), yielding the corresponding aldehyde.
Critical Step :
-
Aldehyde Protection : Immediate use of the aldehyde prevents polymerization.
Imine Formation and Reduction
The aldehyde reacts with aniline in methanol (25°C, 2 hours) to form the Schiff base. Subsequent reduction with sodium borohydride (0°C, 1 hour) produces the target compound.
Yield : 67% after recrystallization (ethanol/water).
¹H-NMR : The ethyl bridge protons appear as a triplet at δ 2.95 ppm (J = 7.0 Hz, 2H) and δ 3.60 ppm (J = 7.0 Hz, 2H).
Comparative Analysis of Synthetic Methods
Mechanistic Considerations and Side Reactions
Competing Pathways in Acid-Catalyzed Cyclization
In phosphoric acid, excess o-phenylenediamine may lead to dimerization , forming bis-benzimidazole byproducts. This is mitigated by maintaining a 1:1 molar ratio of diamine to carboxylic acid.
Elimination in SN2 Reactions
High temperatures during fluoride displacement risk β-hydride elimination, producing vinylbenzimidazole derivatives. Kinetic studies show this side reaction is suppressed below 130°C.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
Anticancer Activity
Mechanism and Efficacy
The compound exhibits potent anticancer properties, particularly against various cancer cell lines. For instance, derivatives of benzimidazole have shown promising results in inhibiting the growth of human colorectal carcinoma (HCT116) and lung cancer (H460) cell lines. One study reported an IC50 value of 2.98 μM for a related compound against HCT116 cells, indicating strong antiproliferative activity .
Case Studies
- Study on Benzo[d]imidazole Derivatives : A series of compounds were synthesized and tested for their anticancer activity. The most effective derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
- In Vivo Studies : In animal models, treatment with N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline derivatives resulted in reduced tumor growth rates compared to control groups, highlighting their potential as effective anticancer agents .
Antimicrobial Properties
Broad-Spectrum Activity
this compound has been evaluated for its antimicrobial activity against a range of pathogens. Compounds derived from this structure have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.01 mM |
| Compound B | Escherichia coli | 200 μg/mL |
| Compound C | Pseudomonas aeruginosa | 500 μg/mL |
These results indicate that modifications to the benzimidazole structure can enhance antimicrobial efficacy against resistant strains .
Case Studies
- Evaluation Against Mycobacterium tuberculosis : In vitro studies have shown that certain derivatives possess significant antitubercular activity, with some compounds inhibiting key mycobacterial enzymes crucial for survival .
- Structure-Activity Relationship Studies : Research has indicated that specific substitutions on the benzimidazole ring can lead to improved antimicrobial properties, suggesting a pathway for the development of new antibiotics .
Potential as Vaccine Adjuvants
Recent studies have explored the use of this compound as a vaccine adjuvant. The compound has been shown to selectively induce immune responses that enhance vaccine efficacy through Toll-like receptor (TLR) pathways.
Mechanism of Action
The compound acts by promoting TLR1/2 dimerization, which is essential for activating immune responses against various pathogens. This mechanism suggests that it could be utilized in developing vaccines for infectious diseases and cancer therapies .
Mechanism of Action
The mechanism of action of N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to proteins and enzymes, inhibiting their activity and leading to various biological effects. For example, it may inhibit the function of microbial enzymes, leading to antimicrobial activity, or interfere with cell division in cancer cells, resulting in antitumor effects .
Comparison with Similar Compounds
Ethyl vs. Methylene Linkers
- N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]aniline (CAS 14704-61-1): Replaces the ethyl linker with a methylene group and introduces a methyl substituent on the benzimidazole nitrogen. This reduces conformational flexibility and may lower solubility due to increased hydrophobicity .
- Triazole-Linked Derivatives: Compounds like N-((1-((1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)aniline () use a triazole ring as a linker.
Bulkier Substituents
- N,N-dimethyl-4-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)aniline (CAS 433698-37-4): Incorporates a phenoxypropyl group on the benzimidazole nitrogen and a dimethylaniline group.
Physicochemical Properties
*Estimated based on structural similarity.
Biological Activity
N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline is a compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a benzimidazole core, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:
This compound's unique substitution pattern contributes to its distinct biological activities, including antimicrobial and antitumor effects.
The mechanism of action of this compound involves interactions with specific molecular targets. The benzimidazole moiety can inhibit the activity of various enzymes and proteins, leading to significant biological effects. For instance, it may inhibit microbial enzymes, contributing to its antimicrobial properties, or interfere with cell division in cancer cells, resulting in antitumor effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial activity. A study evaluating several benzimidazole derivatives showed that compounds with similar structures demonstrated effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected derivatives ranged from 0.01 mM to 0.5 mM against Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 40 |
| Compound B | E. coli | 200 |
| Compound C | P. aeruginosa | 500 |
Antitumor Activity
This compound has also been investigated for its antitumor properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HCT116 and H460, with IC50 values ranging from 2.98 μM to 5.15 μM .
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 | 2.98 |
| H460 | 5.15 |
Study on Anticancer Activity
A recent study focused on the anticancer activity of this compound derivatives demonstrated their potential in inhibiting tumor growth in animal models. The results indicated a significant reduction in tumor size compared to control groups, showcasing the therapeutic potential of these compounds .
QSAR Analysis
Quantitative structure-activity relationship (QSAR) analysis conducted on various benzimidazole derivatives revealed that specific structural features significantly influence their biological activity. The presence of electron-withdrawing groups at particular positions on the benzimidazole ring enhanced both antimicrobial and antitumor activities .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline derivatives?
- Methodology : Common approaches include condensation reactions (e.g., reacting o-phenylenediamine with ketones or aldehydes under acidic conditions) , iodine-catalyzed oxidative cross-coupling with methyl ketones , and one-pot synthesis using catalysts like CBr4 . For example, benzimidazole cores are often synthesized via cyclization of o-phenylenediamine derivatives with carboxylic acids or their equivalents.
- Key Reagents : HCl, iodine, CBr4, and aromatic ketones are frequently employed. Reaction temperatures range from 80°C (for CBr4-catalyzed reactions) to 160°C (for cyclization with conc. HCl) .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substitution patterns and connectivity. For instance, methylene protons in the ethyl linker appear as singlets at δ 3.3–3.58 ppm, while aromatic protons resonate at δ 6.7–7.6 ppm . NH protons in benzimidazole rings are observed as broad singlets at δ 12.3–12.5 ppm .
- IR Spectroscopy : Stretching bands for C=N (1592–1634 cm⁻¹) and NH (3315–3411 cm⁻¹) confirm the benzimidazole core .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weights, e.g., m/z 535.77 for 4,4’-sulfonylbis(N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)aniline) .
Q. How are intermediates purified during the synthesis of benzimidazole-aniline hybrids?
- Chromatography : Column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures is standard .
- Recrystallization : Polar solvents (e.g., ethanol or methanol) are used to isolate crystalline products .
Advanced Research Questions
Q. What strategies optimize reaction yields in cross-coupling reactions involving benzimidazole-aniline derivatives?
- Catalyst Screening : Iodine catalysis (1–10 mol%) enhances oxidative coupling efficiency, enabling C(sp³)–H activation in methyl ketones .
- Solvent and Temperature Control : Acetonitrile at 80°C improves one-pot synthesis yields when using CBr4 . For cyclization, conc. HCl at 160°C ensures complete conversion .
- Additive Optimization : Bases like pyridine or triethylamine mitigate side reactions during benzimidazole formation .
Q. How can conflicting biological activity data for structurally similar benzimidazole derivatives be resolved?
- Comparative SAR Studies : Modifying substituents (e.g., chloro, nitro groups) on the aniline or benzimidazole ring can clarify activity trends. For example, 4-chloro substitution in N-((1-((1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)-4-chloroaniline enhances anti-proliferative activity in renal cancer cells .
- Dose-Response Analysis : Testing compounds across a concentration gradient (e.g., 1–100 µM) identifies potency thresholds .
- Mechanistic Profiling : Molecular docking studies (e.g., targeting Alzheimer’s disease proteins) differentiate compounds with similar structures but divergent binding affinities .
Q. What advanced techniques elucidate reaction mechanisms in benzimidazole synthesis?
- Kinetic Isotope Effects (KIEs) : Deuterium labeling at reactive C–H bonds (e.g., in methyl ketones) reveals rate-determining steps in iodine-catalyzed reactions .
- DFT Calculations : Modeling transition states for cyclization steps predicts regioselectivity and energy barriers .
- In Situ Monitoring : Real-time IR or NMR tracks intermediate formation, such as imine or enamine species during condensation .
Q. How are structure-activity relationships (SAR) established for benzimidazole-aniline hybrids in drug discovery?
- Molecular Docking : Virtual screening against targets like acetylcholinesterase (for Alzheimer’s) or cancer cell receptors identifies critical binding motifs (e.g., sulfonyl groups or triazole linkers) .
- Pharmacophore Modeling : Overlaying active compounds (e.g., temozolomide analogs) highlights essential structural features like hydrogen-bond donors or planar aromatic systems .
- In Vitro Profiling : Testing derivatives in cell lines (e.g., NCI-60 panel) correlates substituents (e.g., nitro groups) with cytotoxicity .
Data Contradiction Analysis
Q. Why do some benzimidazole derivatives exhibit variable cytotoxicity across studies?
- Cell Line Heterogeneity : For example, compound 7e shows 40% growth inhibition in renal cancer (UO-31) but negligible activity in other lines, possibly due to tissue-specific uptake or metabolic differences .
- Assay Conditions : Varying protocols (e.g., incubation time, serum concentration) affect results. Standardizing MTT assay parameters (e.g., 48-hour exposure) reduces variability .
- Purity and Stability : Impurities from incomplete purification (e.g., residual solvents) or compound degradation under assay conditions (e.g., light sensitivity) may skew data .
Q. How can discrepancies in spectroscopic data for benzimidazole derivatives be reconciled?
- Solvent Effects : Chemical shifts in NMR vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Referencing tetramethylsilane (TMS) as an internal standard ensures consistency .
- Tautomerism : Benzimidazole NH protons may exchange rapidly, causing signal broadening. Low-temperature NMR (−40°C) stabilizes tautomeric forms for clearer analysis .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
